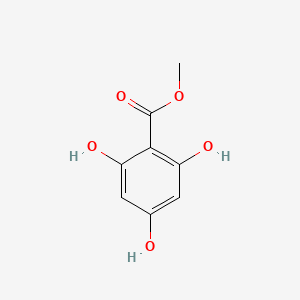

Methyl 2,4,6-trihydroxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4,6-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDIJIAUYXOCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062867 | |

| Record name | Benzoic acid, 2,4,6-trihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl 2,4,6-trihydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3147-39-5 | |

| Record name | Methyl 2,4,6-trihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4,6-trihydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4,6-trihydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,4,6-trihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4,6-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2,4,6-TRIHYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFR9ME6WAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 2,4,6-trihydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174 - 176 °C | |

| Record name | Methyl 2,4,6-trihydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Methyl 2,4,6-Trihydroxybenzoate: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4,6-trihydroxybenzoate is a phenolic compound of interest due to its potential antioxidant, lipid-lowering, and anticancer activities.[1] This technical guide provides a comprehensive overview of the known natural sources of this compound and its precursor, 2,4,6-trihydroxybenzoic acid. While detailed, peer-reviewed isolation protocols for the methyl ester are scarce in scientific literature, this document outlines a generalized, robust methodology for its extraction and purification from plant material, based on established phytochemical techniques. This guide also includes a summary of its biological activities to provide context for its relevance in research and drug development.

Introduction

This compound is a derivative of 2,4,6-trihydroxybenzoic acid, a compound found in various plant species. The presence of multiple hydroxyl groups on the benzene (B151609) ring suggests strong antioxidant potential, which is a key area of investigation for its biological activities. Understanding its natural distribution and developing efficient isolation protocols are crucial first steps for further pharmacological and toxicological evaluation.

Natural Sources

Direct evidence for the widespread natural occurrence of this compound is limited. However, its precursor, 2,4,6-trihydroxybenzoic acid, has been identified in several plant species, most notably in high concentrations in the common onion (Allium cepa).

Table 1: Natural Sources of 2,4,6-Trihydroxybenzoic Acid (Precursor to this compound)

| Plant Species | Family | Plant Part | Compound Detected | Reference |

| Allium cepa | Amaryllidaceae | Bulb, Skin | 2,4,6-Trihydroxybenzoic acid |

It is important to note that while the acid precursor is present, the occurrence of the methyl ester can be a result of enzymatic or non-enzymatic esterification within the plant tissue or during post-harvest processing. One source explicitly states the isolation of this compound from onion skin, although the detailed methodology was not provided in the available literature.

Biological Activities and Potential Applications

This compound has been reported to exhibit several biological activities that make it a compound of interest for further investigation:

-

Antioxidant Activity: The phenolic structure allows it to act as a free radical scavenger, which is a common mechanism for cellular protection against oxidative stress.

-

Lipid-Lowering Activity: Preliminary studies suggest a potential role in modulating lipid metabolism.[1]

-

Anticancer Activity: The compound has been associated with potential anticancer properties, a significant area for drug development research.[1]

These reported activities underscore the importance of developing reliable methods for obtaining pure this compound for in-depth biological screening and mechanism of action studies.

Proposed Isolation and Purification Protocol

The following is a generalized experimental protocol for the isolation and purification of this compound from a plant source, such as onion skins. This protocol is based on standard phytochemical methods for the extraction of phenolic compounds and would require optimization for specific applications.

Extraction

-

Preparation of Plant Material: Dried onion skins are ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered material is subjected to maceration or Soxhlet extraction with a polar solvent such as methanol (B129727) or ethanol. A typical ratio would be 1:10 (w/v) of plant material to solvent. The extraction is carried out for 24-48 hours with occasional agitation.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Phenolic compounds like this compound are expected to be enriched in the ethyl acetate fraction.

-

Fraction Concentration: Each fraction is concentrated under reduced pressure to yield the respective fractionated extracts.

Purification

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of a non-polar solvent (e.g., n-hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v). Spots can be visualized under UV light or by using a suitable staining reagent (e.g., ferric chloride solution for phenolic compounds).

-

Re-chromatography and Crystallization: Fractions containing the compound of interest are pooled, concentrated, and may be subjected to further chromatographic purification (e.g., preparative TLC or Sephadex LH-20 column chromatography) if necessary. The purified compound can then be crystallized from a suitable solvent system to obtain pure crystals.

Experimental Workflow for Isolation and Purification

Caption: A generalized workflow for the isolation and purification of this compound.

Structure Elucidation and Characterization

The identity and purity of the isolated this compound would be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the hydroxyl and methyl ester groups.

-

Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., hydroxyl, carbonyl, aromatic ring).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima characteristic of the phenolic chromophore.

Quantitative Analysis

Due to the lack of published studies with specific yields, the following table is presented as a template for researchers to populate with their own experimental data.

Table 2: Quantitative Data for the Isolation of this compound (Template)

| Parameter | Value | Unit |

| Starting Material (Dry Weight) | g | |

| Crude Extract Yield | g | |

| Ethyl Acetate Fraction Yield | g | |

| Purified Compound Yield | mg | |

| Purity (by HPLC) | % |

Biosynthesis Pathway

The biosynthesis of this compound in plants is likely to proceed from its precursor, 2,4,6-trihydroxybenzoic acid. This acid is a product of the polyketide pathway. The final step would involve the methylation of the carboxylic acid group, a reaction catalyzed by a methyltransferase enzyme, utilizing S-adenosyl methionine (SAM) as the methyl donor.

Proposed Biosynthetic Pathway

Caption: Proposed final step in the biosynthesis of this compound.

Conclusion

This compound is a promising natural product with potential therapeutic applications. While its precursor is well-documented in onions, further research is needed to identify other rich natural sources and to develop optimized and validated isolation protocols. The generalized methodology presented in this guide provides a solid foundation for researchers to initiate the extraction and purification of this compound for further scientific investigation. The elucidation of its biological mechanisms of action will be contingent on the successful and reproducible isolation of the pure compound.

References

"Methyl 2,4,6-trihydroxybenzoate CAS number 3147-39-5"

An In-Depth Technical Guide to Methyl 2,4,6-trihydroxybenzoate (CAS 3147-39-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MTHB), CAS number 3147-39-5, is a phenolic compound and a metabolite of 2,4,6-trihydroxybenzoate.[1] It is recognized for a range of biological activities, including antioxidant, anti-inflammatory, lipid-lowering, and anticancer properties.[1][2] Notably, its parent compound, 2,4,6-trihydroxybenzoic acid (2,4,6-THBA), has been identified as a Cyclin-Dependent Kinase (CDK) inhibitor, suggesting a clear mechanism for its anti-proliferative effects.[3][4] This technical guide provides a comprehensive overview of MTHB, consolidating its physicochemical properties, detailing plausible experimental protocols for its synthesis and biological evaluation, and visualizing its key mechanisms of action.

Physicochemical Properties

This compound is a solid, naturally occurring derivative of benzoic acid.[5] Its key chemical and physical properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 3147-39-5 | [2][5] |

| Molecular Formula | C₈H₈O₅ | [5] |

| Molecular Weight | 184.15 g/mol | [2][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2,4,6-Trihydroxybenzoic acid methyl ester | [2] |

| Melting Point | 174 - 176 °C | [5] |

| Appearance | Solid | [5] |

| SMILES | COC(=O)C1=C(C=C(C=C1O)O)O | [5] |

| InChIKey | AQDIJIAUYXOCGX-UHFFFAOYSA-N | [5] |

Synthesis and Purification

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 2,4,6-trihydroxybenzoic acid and methanol (B129727).

Materials:

-

2,4,6-trihydroxybenzoic acid (1.0 eq)

-

Anhydrous methanol (used in excess, as solvent)

-

Concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: Dissolve 2,4,6-trihydroxybenzoic acid in a large excess of anhydrous methanol within a round-bottom flask equipped with a magnetic stir bar.[8]

-

Catalysis: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.[8]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C, the boiling point of methanol).[8] Maintain reflux for 2-4 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).

-

Quenching and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[8]

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[8][9] Caution: Vent the funnel frequently during the bicarbonate wash to release CO₂ gas.[9]

-

Drying and Isolation: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[10] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) or by flash column chromatography on silica (B1680970) gel.

Biological Activities and Mechanisms of Action

This compound is known to exhibit several biological activities.[11] Its parent compound, 2,4,6-THBA, is a metabolite of flavonoids, which are known for their anti-oxidant and anti-inflammatory properties.[3][4]

| Biological Activity | Mechanism / Notes | Reference(s) |

| Anti-proliferative | The parent acid, 2,4,6-THBA, directly inhibits Cyclin-Dependent Kinases (CDK1, CDK2, CDK4), leading to cell cycle arrest. Cellular uptake is dependent on the SLC5A8 transporter. It also induces CDK inhibitory proteins p21 and p27. | [3][4][12] |

| Anti-inflammatory | Directly inhibits the production of Tumor Necrosis Factor-alpha (TNF-α).[2] A proposed mechanism, based on structurally related compounds, involves the inhibition of the NF-κB and MAPK signaling pathways.[13][14] | |

| Antioxidant | Possesses free radical scavenging activity, a common feature of phenolic compounds. | [11] |

| Antifungal | Has shown activity against Candida albicans and Aspergillus fumigatus. | [2] |

| Lipid-lowering | Exhibits lipid-lowering activities. | [11] |

Signaling Pathway Visualizations

A. Anti-Proliferative Mechanism via CDK Inhibition (Established for Parent Acid)

The anti-cancer activity of 2,4,6-THBA, the parent acid of MTHB, is attributed to its ability to inhibit key regulators of the cell cycle.[3] The compound requires transport into the cell via the SLC5A8 transporter, after which it directly inhibits CDK1, CDK2, and CDK4.[4] This inhibition prevents the phosphorylation of target proteins required for cell cycle progression, leading to cell cycle arrest and a reduction in cell proliferation.[3]

B. Proposed Anti-inflammatory Mechanism via NF-κB and MAPK Pathway Inhibition

Based on the known activity of its isomer methyl gallate and related phenolic compounds, MTHB is proposed to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling cascades.[13][14] Inflammatory stimuli, such as lipopolysaccharide (LPS), typically activate these pathways, leading to the nuclear translocation of transcription factors (like NF-κB p65) and the production of pro-inflammatory cytokines, including TNF-α. MTHB likely interferes with key kinases in these pathways, preventing this inflammatory response.

Key Experimental Methodologies

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

Objective: To determine the free radical scavenging capacity of this compound.

Principle: The stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color in solution. When reduced by an antioxidant, its color fades to pale yellow. The change in absorbance is proportional to the radical scavenging activity of the compound.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

This compound stock solution (in methanol or DMSO)

-

Ascorbic acid or Gallic acid (positive control)

-

Methanol (or appropriate solvent)

-

96-well microplate

-

Microplate reader (spectrophotometer)

Procedure:

-

Preparation: Prepare a series of dilutions of the MTHB test compound and the positive control in methanol.

-

Reaction: In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.

-

Add an equal volume (e.g., 100 µL) of the different concentrations of the test compound, positive control, or methanol (for the blank control) to the wells.

-

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

-

Data Analysis: Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol: MTT Assay (Cell Viability / Anti-proliferative Activity)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., HCT-116 colorectal carcinoma)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO or a solubilization buffer (e.g., acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Treatment: Prepare serial dilutions of MTHB in culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the compound. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well (e.g., 20 µL) and incubate for another 2-4 hours, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Applications in Research and Drug Development

This compound serves as a valuable compound for basic research and preclinical drug development.

-

Cancer Research: As a potential CDK inhibitor (based on its parent acid), it is a candidate for investigating cell cycle regulation and developing novel anti-proliferative agents, particularly for cancers like colorectal cancer.[4]

-

Inflammation Research: Its ability to inhibit TNF-α and its proposed action on the NF-κB and MAPK pathways make it a useful tool for studying inflammatory diseases and screening for new anti-inflammatory drugs.[2]

-

Antioxidant Studies: As a pure phenolic compound, it can be used as a reference standard in antioxidant capacity assays and for studying the structure-activity relationships of radical scavengers.

Conclusion

This compound is a multi-faceted natural product metabolite with significant therapeutic potential. Its well-defined physicochemical properties, combined with strong evidence for its roles as an anti-proliferative and anti-inflammatory agent, make it a compelling subject for further investigation. The established link between its parent acid and CDK inhibition provides a solid foundation for its anticancer mechanism, while evidence from related compounds strongly suggests a role in modulating key inflammatory signaling pathways. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for researchers to synthesize, evaluate, and further elucidate the promising biological activities of this compound. Future work should focus on obtaining quantitative biological data (IC₅₀ values) for MTHB itself and confirming its effects on the proposed signaling pathways in various disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2,4,6-Trihydroxybenzoic acid methyl ester | 3147-39-5 | FT71374 [biosynth.com]

- 3. The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibit" by Ranjini Sankaranarayanan, Chaitanya K. Valiveti et al. [uknowledge.uky.edu]

- 5. This compound | C8H8O5 | CID 76600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Synthesis And Evaluation Of Methyl 3,4,5-Trihydroxybenzoate And Methyl 3,4,5- Trihydroxybenzohydrazide As Additives For Natural Rubber Composites [ejchem.journals.ekb.eg]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 11. medchemexpress.com [medchemexpress.com]

- 12. uknowledge.uky.edu [uknowledge.uky.edu]

- 13. mdpi.com [mdpi.com]

- 14. Methyl gallate attenuates inflammation induced by Toll-like receptor ligands by inhibiting MAPK and NF-Κb signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of Methyl 2,4,6-trihydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for Methyl 2,4,6-trihydroxybenzoate, a compound of interest for its potential antioxidant, lipid-lowering, and anticancer activities. The following sections present a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to support research and development efforts.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₈O₅

-

Molecular Weight: 184.15 g/mol

-

CAS Number: 3147-39-5

-

Appearance: Solid

Spectroscopic Data

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

Table 2: ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Note: Specific experimental ¹H and ¹³C NMR data for this compound was not available in the searched databases. The tables are provided as a template for expected data.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data (Sample Preparation: KBr Pellet)

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Note: A specific peak list for a KBr pellet IR spectrum of this compound was not found. The NIST gas-phase IR spectrum is available but may differ from a solid-state spectrum.

Mass Spectrometry (MS)

Table 4: Electron Ionization (EI) Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 184 | 44.70 | [M]⁺ (Molecular Ion) |

| 152 | 99.99 | [M - CH₃OH]⁺ |

| 124 | 50.30 | [M - CH₃OH - CO]⁺ |

| 78 | 7.40 | [C₆H₆]⁺ |

| 69 | 18.60 | [C₅H₅O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted and optimized for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Optimize acquisition parameters such as pulse width, acquisition time, and relaxation delay.

-

Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of a chemical compound.

The Biological Profile of Methyl 2,4,6-trihydroxybenzoate: A Technical Guide for Researchers

Introduction

Methyl 2,4,6-trihydroxybenzoate is a phenolic compound and a metabolite of 2,4,6-trihydroxybenzoate that has garnered interest within the scientific community for its diverse biological activities.[1] This simple benzoic acid derivative has been identified in various natural sources, including medicinal plants, and is noted for its potential as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent.[1] This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action to support further research and development.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₈O₅ |

| Molecular Weight | 184.15 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2,4,6-Trihydroxybenzoic acid methyl ester |

| Melting Point | 174-179 °C |

| Appearance | Solid |

| CAS Number | 3147-39-5 |

Antioxidant Activity

This compound has been identified as a compound with antioxidant properties.[1] Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress, which is implicated in a multitude of pathological conditions. While specific quantitative antioxidant data for the pure compound is limited in the available literature, its structural similarity to other potent phenolic antioxidants suggests a significant capacity to neutralize reactive oxygen species.

Table 1: Summary of Antioxidant Activity Data

| Assay | Test System | Result | Reference |

| DPPH Radical Scavenging | In vitro | Activity noted in extracts containing the compound. | [2][3] |

| ABTS Radical Scavenging | In vitro | Activity noted in extracts containing the compound. | [3] |

| Ferric Reducing Antioxidant Power (FRAP) | In vitro | Activity noted in extracts containing the compound. | [3][4] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a general method for assessing the free radical scavenging activity of this compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a 0.1 mM working solution of DPPH in the same solvent. The solution should be freshly prepared and protected from light.

-

-

Assay Procedure:

-

In a 96-well microplate, add serial dilutions of the this compound stock solution to respective wells.

-

Add the DPPH working solution to each well.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank control (solvent with DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

-

Caption: Workflow for DPPH radical scavenging assay.

Anti-inflammatory Activity

This compound has demonstrated potential anti-inflammatory properties. Studies have indicated its ability to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[5] Inflammation is a complex biological response, and its modulation is a key therapeutic strategy for numerous diseases. The inhibition of key inflammatory mediators like TNF-α and nitric oxide (NO) are important indicators of anti-inflammatory potential.

Table 2: Summary of Anti-inflammatory Activity Data

| Assay | Test System | Result | Reference |

| TNF-α Production Inhibition | In vitro | Inhibition of TNF-α production noted. | [5] |

| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 246.7 macrophages | A related compound from the same extract showed an IC50 of 107.15 µg/mL. | [6] |

Note: Direct IC50 values for this compound are not specified in the provided references.

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol outlines a method to evaluate the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells with medium), a vehicle control, and a positive control (a known iNOS inhibitor).

-

-

Nitrite (B80452) Quantification (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve.

-

Calculate the percentage of inhibition of NO production and determine the IC50 value.

-

A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Potential Signaling Pathway Involvement

The anti-inflammatory effects of many phenolic compounds are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory genes, including those for TNF-α and inducible nitric oxide synthase (iNOS). While direct evidence for this compound is still emerging, it is plausible that its anti-inflammatory action involves the modulation of these pathways.

Caption: Hypothetical inhibition of MAPK and NF-κB pathways.

Antimicrobial Activity

This compound has been reported to possess antifungal activity against Candida albicans and Aspergillus fumigatus.[5] Its efficacy against bacterial strains has also been suggested in studies of plant extracts containing this compound.[7]

Table 3: Summary of Antimicrobial Activity Data

| Organism | Assay | Result | Reference |

| Candida albicans | Antifungal Susceptibility | Activity noted. | [5] |

| Aspergillus fumigatus | Antifungal Susceptibility | Activity noted. | [5] |

| Various Bacteria | Broth Microdilution | Activity noted in extracts. | [7][8] |

Note: Specific Minimum Inhibitory Concentration (MIC) values for the pure compound are not detailed in the provided references.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol provides a general framework for determining the MIC of this compound against microbial strains.

-

Preparation of Inoculum and Compound:

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Assay Procedure:

-

In a 96-well microplate, add the diluted compound to the wells.

-

Add the standardized microbial inoculum to each well.

-

Include a growth control (inoculum without compound), a sterility control (broth only), and a positive control (a known antimicrobial agent).

-

-

Incubation and Data Analysis:

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Anticancer Activity

The potential of this compound as an anticancer agent has been suggested.[1] While comprehensive studies on its cytotoxicity against a wide range of cancer cell lines are needed, its classification as a polyphenolic compound aligns with the known anticancer properties of this class of molecules.

Table 4: Summary of Anticancer Activity Data

| Cell Line | Assay | Result | Reference |

| Various Cancer Cell Lines | In vitro | Anticancer activity suggested. | [1] |

Note: Specific IC50 values for the pure compound against different cancer cell lines are not available in the cited literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

-

Cell Culture and Treatment:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (a known cytotoxic drug).

-

-

MTT Assay:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

-

Data Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

-

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

This compound is a promising bioactive compound with a range of potential therapeutic applications. The current body of research suggests its involvement in antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. However, a significant portion of the available data is derived from studies on complex plant extracts, which underscores the need for more focused research on the isolated, pure compound.

Future investigations should prioritize the determination of specific quantitative measures of its activity, such as IC50 and MIC values, against a broader range of targets. Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its effects is crucial for its development as a potential therapeutic agent. In vivo studies are also warranted to validate the in vitro findings and to assess the compound's pharmacokinetic and toxicological profile. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention [en-cancer.fr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 7. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ppor.az [ppor.az]

Methyl 2,4,6-Trihydroxybenzoate: A Technical Whitepaper on its Antioxidant and Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4,6-trihydroxybenzoate, a phenolic compound, is recognized for its potential as both an antioxidant and an anticancer agent.[1] As a metabolite of 2,4,6-trihydroxybenzoate, its biological activities are of significant interest in the fields of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant and anticancer properties, with a focus on quantitative data from related compounds, detailed experimental methodologies, and a visual representation of potential signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this paper compiles and presents data from closely related compounds to offer a valuable comparative context.

Antioxidant Properties

Quantitative Antioxidant Data for Related Compounds

The following table summarizes the available quantitative data on the antioxidant activity of compounds structurally related to this compound. This data is presented to provide a comparative framework for estimating the potential antioxidant capacity of the target compound.

| Compound Name | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| Methyl 3,4,5-trihydroxybenzoate (B8703473) (Methyl Gallate) | DPPH | 7.48 | Ascorbic Acid | 5.83 |

| 2,4,6-Trihydroxybenzoic Acid | - | Data not available | - | - |

| This compound | - | Data not available | - | - |

Note: A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols for Antioxidant Assays

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound in methanol.

-

A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound dilutions to each well.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Data Acquisition:

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

Data Analysis:

-

The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation. The reduction of the blue-green ABTS radical cation is measured by the decrease in absorbance.

Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS radical cation solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

-

Prepare a series of dilutions of the test compound.

-

-

Assay Procedure:

-

Add a specific volume of the diluted ABTS radical cation solution to a cuvette or 96-well plate.

-

Add a specific volume of the test compound dilutions and mix.

-

Allow the reaction to proceed for a specified time (e.g., 6 minutes).

-

-

Data Acquisition:

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Experimental Workflow for Antioxidant Assays

Anticancer Properties

The anticancer potential of phenolic compounds is a significant area of research, with studies focusing on their ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and arrest the cell cycle. While direct evidence for the anticancer activity of this compound is scarce, studies on closely related compounds provide a strong basis for its potential in this area.

Quantitative Anticancer Data for Related Compounds

The following table summarizes the available quantitative data on the anticancer activity of compounds structurally related to this compound. This information is crucial for understanding the potential cytotoxic effects of the target compound.

| Compound Name | Cancer Cell Line | Assay | IC50 Value |

| 2,4,6-Trihydroxybenzaldehyde | Caco-2 (Colon) | Cell Viability | Reduction at 100 µM |

| Methyl Dihydroxybenzoate | HepG2 (Liver) | MTT | 25.66 µg/mL |

| 2,4,6-Trihydroxybenzoic Acid | Purified CDK1 | Kinase Assay | ~580 µM |

| 2,4,6-Trihydroxybenzoic Acid | Purified CDK2 | Kinase Assay | ~262 µM |

| 2,4,6-Trihydroxybenzoic Acid | Purified CDK4 | Kinase Assay | ~450 µM |

| This compound | - | - | Data not available |

Note: The specific dihydroxy substitution pattern for "Methyl Dihydroxybenzoate" was not specified in the source.

Experimental Protocols for Anticancer Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

-

Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Potential Anticancer Signaling Pathways

Based on studies of structurally similar compounds, this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest.

Apoptosis is a crucial process for eliminating damaged or cancerous cells. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two main routes of apoptosis.

Arresting the cell cycle is a common mechanism by which anticancer agents inhibit tumor growth. The G0/G1 and G2/M phases are critical checkpoints in the cell cycle.

Discussion and Future Directions

The available evidence, primarily from studies on structurally related compounds, strongly suggests that this compound possesses both antioxidant and anticancer properties. The presence of multiple hydroxyl groups on the benzene (B151609) ring is a key structural feature contributing to these activities. However, the lack of direct quantitative data for this compound highlights a significant gap in the current research landscape.

Future research should focus on:

-

Quantitative evaluation of the antioxidant activity of this compound using standardized assays like DPPH and ABTS to determine its IC50 values.

-

Comprehensive screening of the cytotoxic effects of this compound against a panel of human cancer cell lines to establish its anticancer potency and selectivity.

-

In-depth mechanistic studies to elucidate the specific signaling pathways modulated by this compound in cancer cells, including its effects on apoptosis, cell cycle regulation, and key oncogenic signaling molecules.

-

In vivo studies to evaluate the therapeutic efficacy and safety of this compound in preclinical cancer models.

Conclusion

This compound is a promising natural product metabolite with the potential for development as an antioxidant and anticancer agent. While further research is needed to fully characterize its biological activities, the information gathered from related compounds provides a strong rationale for its continued investigation. The detailed experimental protocols and potential signaling pathways outlined in this technical guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar phenolic compounds.

References

An In-depth Technical Guide on Methyl 2,4,6-trihydroxybenzoate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4,6-trihydroxybenzoate, a phenolic compound belonging to the phloroglucinol (B13840) derivative family, has garnered interest for its presence in natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its first reported synthesis and isolation. It details the chemical and physical properties, summarizes key quantitative data, and presents experimental protocols for its synthesis and isolation. Furthermore, this guide explores the known biological activities and potential mechanisms of action, offering insights for future research and drug development endeavors.

Introduction

This compound, also known as methyl phloroglucinolcarboxylate, is a derivative of 2,4,6-trihydroxybenzoic acid.[1][2][3] As a member of the phloroglucinol class of compounds, it shares a structural relationship with a variety of natural products known for their diverse biological activities.[4][5] Phloroglucinols are characterized by a benzene (B151609) ring with three hydroxyl groups at positions 1, 3, and 5. The study of these compounds dates back to the 19th century, with the first preparation of phloroglucinol itself from phloretin (B1677691) in 1855 by the Austrian chemist Heinrich Hlasiwetz.[4] While the history of the parent compound is well-documented, the specific timeline for the discovery of its methyl ester derivative, this compound, is less prominent in historical chemical literature. This guide aims to consolidate the available information on its discovery, properties, and synthesis.

Physicochemical Properties

This compound is a solid at room temperature with a melting point range of 174-176 °C.[1] Its molecular formula is C₈H₈O₅, and it has a molecular weight of 184.15 g/mol .[1]

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4,6-Trihydroxybenzoic acid methyl ester, Methyl phloroglucinolcarboxylate | [1] |

| CAS Number | 3147-39-5 | [1] |

| Molecular Formula | C₈H₈O₅ | [1] |

| Molecular Weight | 184.15 g/mol | [1] |

| Melting Point | 174-176 °C | [1] |

| Physical Description | Solid | [1] |

Discovery and History

The synthesis of phloroglucinol was a significant achievement in 19th-century organic chemistry.[4] Following this, the carboxylation of phloroglucinol to yield 2,4,6-trihydroxybenzoic acid was an expected chemical transformation. The subsequent esterification to produce this compound would have been a logical step for chemists of the era, likely achieved through methods like the Fischer-Speier esterification, first described in 1895.[6] This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[6][7]

The first documented instances of this compound appear in chemical catalogs and databases in the mid to late 20th century. Its identification as a naturally occurring compound, notably in onion skin (Allium cepa), has been a more recent discovery, driven by advancements in analytical techniques such as chromatography and mass spectrometry.

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

This protocol describes a general method for the synthesis of this compound based on the Fischer-Speier esterification reaction.

Materials:

-

2,4,6-trihydroxybenzoic acid

-

Methanol (B129727) (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ethyl acetate (B1210297)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and crystallization

Procedure:

-

In a round-bottom flask, dissolve 2,4,6-trihydroxybenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or ethyl acetate/hexane).

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Isolation of this compound from Onion Skin (Allium cepa)

This protocol outlines a general procedure for the extraction and isolation of phenolic compounds, including this compound, from onion skin.

Materials:

-

Dried onion skins

-

Methanol or ethanol (80% aqueous solution)

-

Blender or grinder

-

Soxhlet apparatus or maceration setup

-

Filter paper

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvent system for chromatography (e.g., hexane (B92381)/ethyl acetate gradient)

-

Fractions collector

-

Analytical instrumentation for characterization (HPLC, LC-MS, NMR)

Procedure:

-

Dry the onion skins at room temperature or in a low-temperature oven.

-

Grind the dried onion skins into a fine powder.

-

Extract the powder with 80% methanol or ethanol using either Soxhlet extraction for several hours or maceration (soaking) for an extended period with occasional stirring.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a solvent gradient, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine the fractions containing the target compound.

-

Further purify the combined fractions if necessary using techniques like preparative HPLC.

-

Characterize the isolated compound using analytical methods such as NMR and mass spectrometry to confirm its identity as this compound.[1]

Diagram of Isolation Workflow:

Caption: Isolation workflow for this compound from onion skin.

Biological Activities and Potential Signaling Pathways

This compound has been reported to exhibit several biological activities, including antioxidant, lipid-lowering, and anticancer properties.[8]

Anticancer Activity

The anticancer potential of this compound is likely linked to the activity of its parent compound, 2,4,6-trihydroxybenzoic acid. A study on 2,4,6-trihydroxybenzoic acid demonstrated its ability to inhibit Cyclin-Dependent Kinases (CDKs), specifically CDK1, CDK2, and CDK4.[9] This inhibition leads to the induction of CDK inhibitory proteins p21Cip1 and p27Kip1, ultimately resulting in the inhibition of cancer cell proliferation.[9] The cellular uptake of 2,4,6-trihydroxybenzoic acid was found to be dependent on the SLC5A8 transporter, a monocarboxylic acid transporter.[9] It is plausible that this compound may exert its anticancer effects through a similar mechanism, potentially after being hydrolyzed to its parent acid within the cell.

Diagram of Potential Anticancer Signaling Pathway:

Caption: Potential anticancer mechanism of this compound.

Antioxidant and Lipid-Lowering Activities

The antioxidant properties of this compound are attributed to the phenolic hydroxyl groups on the benzene ring, which can donate hydrogen atoms to scavenge free radicals. The specific signaling pathways involved in its lipid-lowering effects have not yet been fully elucidated and require further investigation.

Conclusion and Future Perspectives

This compound is a naturally occurring phenolic compound with a history intertwined with the development of organic chemistry. While its specific discovery is not as well-defined as that of its parent molecule, phloroglucinol, its synthesis and isolation are achievable through established chemical techniques. The emerging evidence of its biological activities, particularly its potential as an anticancer agent through the inhibition of CDKs, makes it a compound of interest for further research.

Future studies should focus on:

-

Elucidating the precise historical origins of the first synthesis and characterization of this compound through in-depth analysis of historical chemical archives.

-

Optimizing synthetic and isolation protocols to improve yield and purity for research and potential commercial applications.

-

Conducting detailed investigations into the signaling pathways underlying its anticancer and lipid-lowering effects.

-

Evaluating its efficacy and safety in preclinical and clinical studies to determine its therapeutic potential.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further explore the potential of this compound.

References

- 1. This compound | C8H8O5 | CID 76600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trihydroxybenzoic acid | C7H6O5 | CID 66520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trihydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 4. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 5. Synthesis of natural-like acylphloroglucinols with anti-proliferative, anti-oxidative and tube-formation inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2,4,6-trihydroxybenzoate: Synonyms, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2,4,6-trihydroxybenzoate, a phenolic compound of interest in various scientific fields. This document details its nomenclature, physicochemical properties, experimental protocols for its synthesis and analysis, and explores its potential biological activities and associated signaling pathways.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material sourcing.

| Type | Name/Identifier |

| IUPAC Name | This compound |

| Systematic Names | 2,4,6-Trihydroxybenzoic acid methyl ester |

| Benzoic acid, 2,4,6-trihydroxy-, methyl ester | |

| CAS Number | 3147-39-5 |

| EC Number | 221-566-7 |

| PubChem CID | 76600 |

| ChEBI ID | CHEBI:173882 |

| UNII | PFR9ME6WAG |

| InChI | InChI=1S/C8H8O5/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,9-11H,1H3 |

| SMILES | COC(=O)C1=C(O)C=C(O)C=C1O |

It is important to distinguish this compound from its isomer, Methyl 3,4,5-trihydroxybenzoate, which is commonly known as Methyl gallate. While they share the same molecular formula, their structural differences lead to distinct chemical and biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and experimental use.

| Property | Value |

| Molecular Formula | C₈H₈O₅ |

| Molecular Weight | 184.15 g/mol |

| Appearance | Solid |

| Melting Point | 174 - 176 °C |

| Water Solubility | 7893 mg/L @ 25 °C (estimated) |

| logP (Octanol-Water) | 0.590 (Crippen Calculated Property) |

| pKa (strongest acidic) | 7.9 (estimated) |

| pKa (strongest basic) | -5.3 (estimated) |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

This compound can be synthesized through the Fischer esterification of 2,4,6-trihydroxybenzoic acid with methanol (B129727), using a strong acid catalyst.

Materials:

-

2,4,6-trihydroxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Boiling chips

Procedure:

-

In a 100-mL round-bottom flask, combine 2,4,6-trihydroxybenzoic acid (e.g., 5.0 g) and anhydrous methanol (e.g., 25 mL).

-

Carefully add concentrated sulfuric acid (e.g., 1.5 mL) to the mixture while swirling.

-

Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle reflux for approximately 1-2 hours.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel containing 50 mL of water.

-

Rinse the reaction flask with 25 mL of dichloromethane and add this to the separatory funnel.

-

Shake the funnel vigorously, venting frequently, to extract the product into the organic layer.

-

Separate the lower organic layer.

-

Wash the organic layer with 25 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.

-

Separate the organic layer and wash it with 25 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the dichloromethane solvent using a rotary evaporator.

-

The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane).

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot methanol.

-

Gradually add hot water until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Dry the purified crystals in a desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Expected ¹H NMR Signals (DMSO-d₆): Chemical shifts for the aromatic protons, the hydroxyl protons, and the methyl ester protons are expected. The two aromatic protons should appear as a singlet, and the three hydroxyl protons and the methyl protons will also likely be singlets.

-

Expected ¹³C NMR Signals (DMSO-d₆): Signals corresponding to the carbonyl carbon of the ester, the aromatic carbons (including those attached to hydroxyl groups and the ester), and the methyl carbon of the ester.

High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is suitable for this analysis.

-

Mobile Phase: A gradient of methanol and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is a common choice.

-

Detection: Monitor the elution at a wavelength corresponding to the UV absorbance maximum of the compound (typically in the range of 254-280 nm).

-

Analysis: The retention time and peak purity can be used to assess the identity and purity of the synthesized compound.

Biological Activity and Signaling Pathways

This compound is reported to possess antioxidant, lipid-lowering, and anticancer properties.[1] Furthermore, it has been shown to have anti-inflammatory and antifungal activities.[2] The anticancer effects of the parent compound, 2,4,6-trihydroxybenzoic acid, have been linked to the inhibition of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.

A proposed mechanism for the antiproliferative effect of 2,4,6-trihydroxybenzoic acid involves its transport into cancer cells via the Solute Carrier Family 5 Member 8 (SLC5A8) transporter.[3] Once inside the cell, it can inhibit the activity of CDKs, leading to an increase in the expression of CDK inhibitor proteins p21 and p27. These proteins then halt the cell cycle, thereby inhibiting cancer cell proliferation. It is plausible that this compound may exert similar effects, potentially after intracellular hydrolysis to the parent acid.

Caption: Proposed anticancer mechanism of this compound.

References

The Safety and Toxicity Profile of Methyl 2,4,6-trihydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4,6-trihydroxybenzoate is a phenolic compound with potential applications in various scientific and industrial fields. As with any chemical entity intended for research and development, a thorough understanding of its safety and toxicity profile is paramount. This technical guide synthesizes the current knowledge on the toxicological properties of this compound, presents standardized experimental protocols for its assessment, and explores potential mechanisms of toxicity through signaling pathways.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been identified as an irritant and a potential skin sensitizer.[1]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction |

Toxicological Data

Specific quantitative toxicological data for this compound is limited in the public domain. The following tables summarize the available information and highlight the data gaps. For context, information on structurally related compounds, such as other hydroxybenzoic acid esters (parabens), is mentioned where relevant, with the clear distinction that these are not direct data for this compound.

Acute Toxicity

No definitive LD50 (median lethal dose) values for oral, dermal, or inhalation exposure to this compound have been identified in the reviewed literature. Acute toxicity studies in rodents for other simple phenolic esters, like parabens, generally indicate low acute toxicity.[2][3][4][5]

Table 2: Acute Toxicity Data for this compound

| Route of Exposure | Test Species | LD50 Value | Reference |

| Oral | Data not available | Data not available | |

| Dermal | Data not available | Data not available | |

| Inhalation | Data not available | Data not available |

Sub-chronic and Chronic Toxicity